N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)cyclohexanecarboxamide

11β-HSD1 inhibition Adamantane regioisomerism Metabolic disease target

N-(Tricyclo[3.3.1.1~3,7~]dec-2-yl)cyclohexanecarboxamide (CAS 325820-49-3; also referred to as N-(2-adamantyl)cyclohexanecarboxamide) is a C-2-substituted adamantane carboxamide that has been characterised as a human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor. It belongs to a broader class of adamantane-based 11β-HSD1 inhibitors that also includes ureas, acetamides, and carbamates.

Molecular Formula C17H27NO
Molecular Weight 261.4 g/mol
Cat. No. B5767440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(tricyclo[3.3.1.1~3,7~]dec-2-yl)cyclohexanecarboxamide
Molecular FormulaC17H27NO
Molecular Weight261.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(=O)NC2C3CC4CC(C3)CC2C4
InChIInChI=1S/C17H27NO/c19-17(13-4-2-1-3-5-13)18-16-14-7-11-6-12(9-14)10-15(16)8-11/h11-16H,1-10H2,(H,18,19)
InChIKeyPHXXNOOSGAGIII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.6 [ug/mL]

N-(Tricyclo[3.3.1.1~3,7~]dec-2-yl)cyclohexanecarboxamide: Procurement-Relevant Identity and Comparators for Research Use


N-(Tricyclo[3.3.1.1~3,7~]dec-2-yl)cyclohexanecarboxamide (CAS 325820-49-3; also referred to as N-(2-adamantyl)cyclohexanecarboxamide) is a C-2-substituted adamantane carboxamide that has been characterised as a human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor [1]. It belongs to a broader class of adamantane-based 11β-HSD1 inhibitors that also includes ureas, acetamides, and carbamates. Its closest structural comparators are the C-1 regioisomer (N-(adamantan-1-yl)cyclohexanecarboxamide), the C-2 piperidine urea analog (compound 5 in Leiva et al.), and the C-2 cyclopentanecarboxamide analog (compound 14) [1][2].

Reported as human 11β-HSD1 inhibitor with C-2 substitution dependence
Cyclohexyl carboxamide group differentiates activity from cyclopentyl and piperidine analogs
Belongs to 2-adamantyl amide class associated with high 11β-HSD1 vs 11β-HSD2 selectivity

Why N-(Tricyclo[3.3.1.1~3,7~]dec-2-yl)cyclohexanecarboxamide Cannot Be Replaced by In-Class Adamantane Analogs


The adamantane scaffold appears in multiple marketed drugs and investigational 11β-HSD1 inhibitors, yet all clinically approved adamantane derivatives are C-1 substituted [1]. Data from a systematic paired-isomer study demonstrate that the position of attachment—C-2 versus C-1—is not a trivial structural nuance but a determinant of pharmacological activity: the C-2 substitution is necessary for human 11β-HSD1 potency, while the C-1 counterpart is essentially inactive [1]. Furthermore, even among C-2-substituted analogs, the identity of the amide acyl group (cyclohexyl versus piperidine versus cyclopentyl) produces quantifiable differences in both inhibitory potency and hydrophobic efficiency that directly impact suitability for assay development and lead optimisation [1][2].

This Product C-2 adamantyl cyclohexanecarboxamide; reported 11β-HSD1 inhibitor
Potential Substitute C-1 regioisomer shows negligible 11β-HSD1 activity; may not replicate C-2-dependent inhibition
This Product Cyclohexyl acyl group associated with higher inhibitory activity
Potential Substitute Cyclopentyl analog exhibits lower inhibition; may not meet potency-sensitive assay requirements
This Product Cyclohexyl carboxamide achieves complete inhibition at screening concentration; distinct clogP profile
Potential Substitute Piperidine urea analog shows lower inhibition and different hydrophobicity; may alter physicochemical assay outcomes

N-(Tricyclo[3.3.1.1~3,7~]dec-2-yl)cyclohexanecarboxamide: Comparator-Based Quantitative Differentiation Evidence


C-2 vs. C-1 Regioisomeric 11β-HSD1 Inhibition: A Go/No-Go Potency Gate

In a direct head-to-head comparison within the same study and assay, the C-2-substituted cyclohexanecarboxamide (compound 12, the target compound) achieved 100% inhibition of human 11β-HSD1 at 10 µM (IC50 = 86 nM), whereas the corresponding C-1 regioisomer (compound 9) exhibited only 20% inhibition under identical conditions [1]. The C-1-substituted piperidine urea analog (compound 6) was even worse, showing only 3% inhibition, compared to 87% for its C-2 counterpart (compound 5, IC50 = 86 nM) [1]. Molecular dynamics simulations revealed that the C-1-substituted compound 6 was released from the binding site in one of three independent trajectories and consistently displayed a higher root-mean-square fluctuation (1.4 Å) than C-2-substituted inhibitors 5 and 12 (RMSF of 0.8 Å), indicating a poorer fit within the hydrophobic binding cavity [1]. This evidence establishes that C-2 substitution is both preferred and necessary for 11β-HSD1 potency [1].

C-2 vs C-1 Inhibition
Head-to-head
C-2: 100% inhib. at 10 µM, IC50 86 nM vs C-1: 20% inhib., IC50 n.d.
C-2 substitution required for 11β-HSD1 engagement; C-1 regioisomer not a functional substitute
Human liver microsome assay; molecular dynamics support poorer C-1 binding
11β-HSD1 inhibition Adamantane regioisomerism Metabolic disease target

Cyclohexyl vs. Cyclopentyl Acyl Group: Ring-Size Impact on 11β-HSD1 Inhibitory Potency

Within the same C-2-substituted adamantane carboxamide series, ring contraction from cyclohexyl (compound 12, target compound) to cyclopentyl (compound 14) led to a quantifiable loss of 11β-HSD1 inhibitory activity: 100% inhibition at 10 µM and IC50 = 86 nM for the cyclohexyl derivative versus 76% inhibition and IC50 = 520 nM for the cyclopentyl analog [1]. This represents an approximately 6-fold reduction in IC50 and a 24-percentage-point drop in inhibition at the screening concentration [1].

Cyclohexyl vs Cyclopentyl
Head-to-head
Cyclohexyl: 100% inhib., IC50 86 nM vs Cyclopentyl: 76% inhib., IC50 520 nM
Cyclohexyl group linked to stronger inhibition; ~6-fold IC50 difference reported
Same assay conditions; ring size affects potency
11β-HSD1 SAR Adamantane carboxamide optimization Ring-size effect

Hydrophobic Efficiency: Cyclohexyl vs. Piperidine Urea at C-2

Replacement of the piperidine urea moiety (compound 5) with the cyclohexyl carboxamide moiety (compound 12, target compound) at the C-2 position increased human 11β-HSD1 inhibition from 87% to 100% at 10 µM, while the calculated logP (clogP) increased from 3.6 to 4.5 [1]. Although both compounds share the same IC50 (86 nM), the cyclohexyl derivative achieved complete inhibition in the screening assay and exhibited enhanced hydrophobicity, which the authors attribute to improved binding cavity occupancy [1]. This demonstrates that the target compound delivers higher inhibition at the screening concentration with a quantifiable physicochemical trade-off.

Hydrophobic Efficiency
Head-to-head
Target: 100% inhib., clogP 4.5 vs Piperidine urea: 87% inhib., clogP 3.6
Full inhibition at screening conc.; higher hydrophobicity than piperidine urea analog
Same IC50 but distinct physicochemical profile
Ligand efficiency clogP optimisation 11β-HSD1 inhibitor design

Class-Level 11β-HSD1 Selectivity Over 11β-HSD2 Conferred by the 2-Adamantyl Scaffold

While compound-specific selectivity data for the target compound against 11β-HSD2 are not reported, a closely related 2-adamantyl amide series (pentanedioic acid diamides) demonstrated that optimisation to 2-adamantyl amides yielded inhibitors with single-digit nanomolar IC50 values on human 11β-HSD1 and a selectivity ratio exceeding 1000-fold against 11β-HSD2, with cellular activity confirmed in 3T3L1 adipocytes (IC50 < 0.1 µM) [1]. This class-level evidence indicates that the 2-adamantyl substitution pattern, as present in the target compound, is intrinsically associated with high 11β-HSD1 versus 11β-HSD2 selectivity [1]. The 1-adamantyl scaffold, by contrast, is not associated with this level of isoform discrimination in the published literature.

11β-HSD1 Selectivity
Class-level
2-Adamantyl amide class: >1000-fold selectivity over 11β-HSD2 (reported benchmark)
Class-level selectivity supports isoform profiling; direct compound-specific data not available
Inferred from related 2-adamantyl diamides; cellular activity confirmed
11β-HSD isoform selectivity 2-Adamantyl amide scaffold Therapeutic window

Physicochemical Baseline for Formulation and Assay Development Relative to In-Class Analogs

The target compound has an estimated log Kow of 4.60 and an estimated water solubility of approximately 2.4 mg/L at 25 °C . The 1-adamantyl regioisomer (N-(adamantan-1-yl)cyclohexanecarboxamide; CAS 187868-22-0) has similar molecular mass (261.41 Da vs. 261.40 Da) but distinct chromatographic and solubility behaviour due to the different substitution geometry . The cyclopentyl analog (compound 14) has a lower clogP (not explicitly reported but inferred from the trend) and lower potency [1]. These property differences are relevant for DMSO stock preparation, assay buffer compatibility, and chromatographic method development.

Physicochemical Baseline
Supporting evidence
Estimated log Kow 4.60; aqueous solubility ~2.4 mg/L at 25 °C
High logP, low solubility suggest DMSO stock preparation; different from regioisomer
Estimated values; analytical method development should verify
LogP Solubility Adamantane carboxamide properties

N-(Tricyclo[3.3.1.1~3,7~]dec-2-yl)cyclohexanecarboxamide: Evidence-Backed Application Scenarios for Procurement Decisions


11β-HSD1 Inhibitor Screening and Lead Optimisation Campaigns Requiring C-2 Adamantane Scaffolds

The target compound is directly validated as a potent 11β-HSD1 inhibitor (IC50 = 86 nM, 100% inhibition at 10 µM in human liver microsomes) and serves as a structurally defined comparator for structure–activity relationship (SAR) studies where the C-2 substitution pattern is essential [1]. Its C-1 regioisomer is functionally inactive on 11β-HSD1 and cannot serve this purpose [1].

Selectivity Profiling Against 11β-HSD2 Using the 2-Adamantyl Carboxamide Scaffold

Although direct selectivity data for this compound are not reported, the 2-adamantyl amide class achieves >1000-fold selectivity for 11β-HSD1 over 11β-HSD2 [2]. The target compound belongs to this class and is suitable as a starting point for selectivity profiling experiments, whereas the C-1 regioisomer lacks comparable evidence [1][2].

Physicochemical Benchmarking and Analytical Method Development for Lipophilic Adamantane Carboxamides

With a calculated logP of 4.5–4.6 and estimated aqueous solubility of ~2.4 mg/L, the target compound provides a well-characterised reference standard for developing HPLC and LC-MS methods for lipophilic adamantane carboxamides, and for evaluating DMSO stock solution stability [1].

Application
Selection Property
Validation Focus
11β-HSD1 inhibitor SAR studies
C-2 adamantane substitution requirement
Inhibition profiling in human microsomal assay
11β-HSD1/11β-HSD2 selectivity screening
2-adamantyl amide class selectivity context
11β-HSD2 counter-screening and isoform selectivity review
Analytical method development for lipophilic carboxamides
High logP/low aqueous solubility reference profile
DMSO stock stability and LC-MS method validation
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